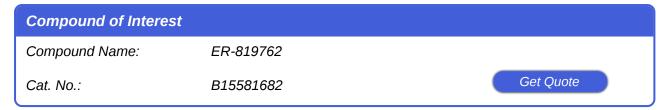


Confirming ER-819762 Target Engagement In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

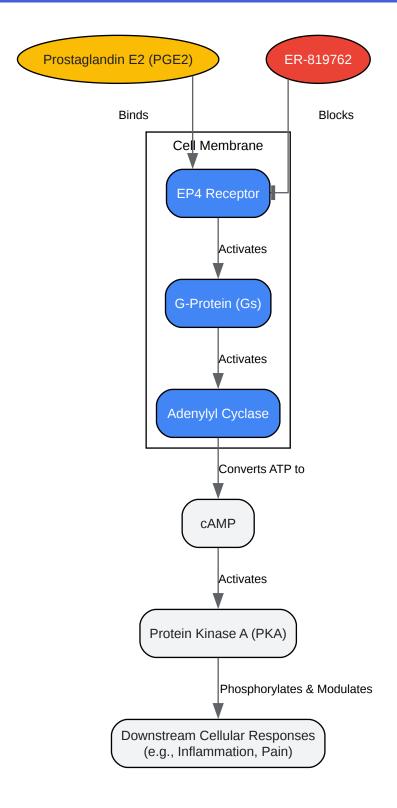
This guide provides a comprehensive comparison of methodologies for confirming the in vivo target engagement of **ER-819762**, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. Direct confirmation of target engagement in a living organism is a critical step in the preclinical and clinical development of any therapeutic agent, providing a crucial link between pharmacokinetics and pharmacodynamics.[1] This document outlines the primary signaling pathway of the EP4 receptor, compares **ER-819762** with other EP4 antagonists, and details experimental protocols for assessing in vivo target engagement, with a primary focus on the NanoBRET technology due to its suitability for G-protein coupled receptors (GPCRs).

ER-819762 and its Target: The EP4 Receptor

ER-819762 is a small molecule antagonist of the prostaglandin E2 receptor EP4.[2] The EP4 receptor is a G-protein coupled receptor that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, cancer, and immune responses.[3][4] Upon binding of its endogenous ligand, PGE2, the EP4 receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[1] Additionally, evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the Gi and PI3K pathways.[1][3]

Below is a diagram illustrating the primary signaling pathway of the EP4 receptor.





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Figure 1: Prostaglandin E2 (PGE2) EP4 Receptor Signaling Pathway.



Comparison of ER-819762 with Alternative EP4 Antagonists

ER-819762 is one of several antagonists developed to target the EP4 receptor. A comparison with other well-characterized antagonists is essential for understanding its relative potency and potential therapeutic applications.

Compound	Reported IC50 / Affinity	Key In Vivo Applications / Findings	References
ER-819762	59 ± 6 nmol·L−1 (human EP4 receptor- mediated cell signaling)	Orally active in murine collagen-induced arthritis models, suppressing clinical signs of arthritis.	[2]
Grapiprant (AT-001 / CJ-023,423)	Not specified in provided results	FDA-approved for pain and inflammation in dogs; reduces hyperalgesia in rodent models of inflammatory pain.	[5]
ONO-AE3-208	Not specified in provided results	Inhibited PGE2- induced cell migration in oral cancer cells; suppressed colitis in a mouse model.	[1][4]
L-161,982	300 nM (human macrophages)	Suppressed anti- inflammatory effects of PGE2 in human macrophages.	[4][6]

In Vivo Target Engagement Methodologies: A Comparative Analysis



Confirming that a drug binds to its intended target within a living organism is a cornerstone of drug development.[3] Several techniques have been developed to assess in vivo target engagement, each with its own advantages and limitations.

Methodology	Principle	Applicability to GPCRs (EP4)	Advantages	Limitations
NanoBRET	Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc- tagged receptor and a fluorescent ligand.	High. Has been successfully used to quantify ligand binding to GPCRs in vivo. [7][8][9]	Direct and quantitative measurement of binding in living animals, high sensitivity and specificity.[8][10][11]	Requires genetic modification of the target protein and a suitable fluorescent ligand.
Cellular Thermal Shift Assay (CETSA)	Ligand binding stabilizes the target protein against thermal denaturation.[12]	Challenging. Multi-pass transmembrane proteins like GPCRs may not show a clear thermal shift.	Label-free, can be used with unmodified compounds and endogenous proteins.	Indirect measure of binding, may not be suitable for all protein classes, in vivo application can be complex.[12]
Activity-Based Protein Profiling (ABPP)	Covalent chemical probes that react with the active site of enzymes.[16][17] [18]	Low. Not directly applicable for measuring antagonist binding to a GPCR, as it relies on enzymatic activity.	Can provide information on the functional state of enzymes.[16][19] [20]	Requires a suitable reactive probe and is generally limited to specific enzyme classes.

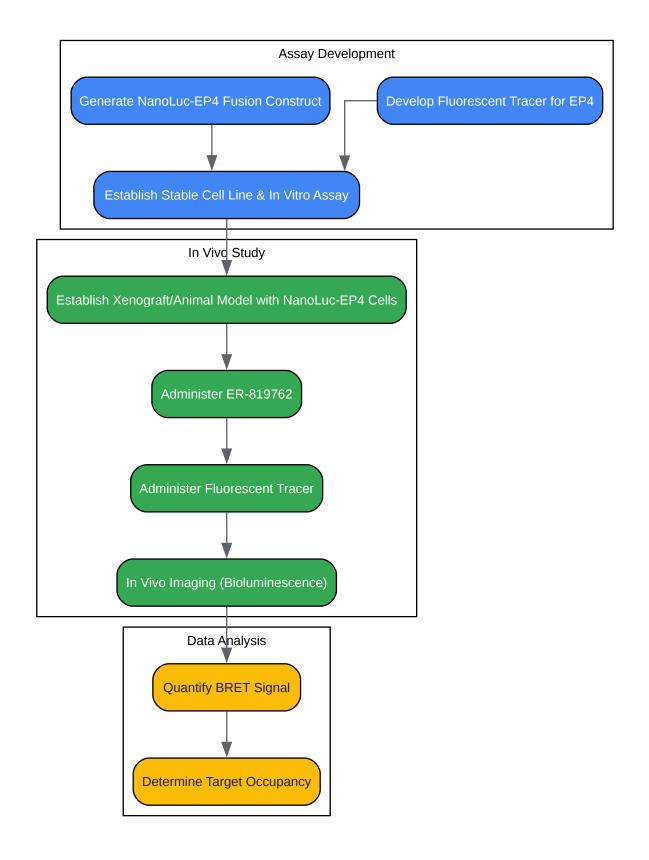
Based on this comparison, NanoBRET emerges as the most suitable and direct method for confirming **ER-819762** target engagement with the EP4 receptor in vivo.



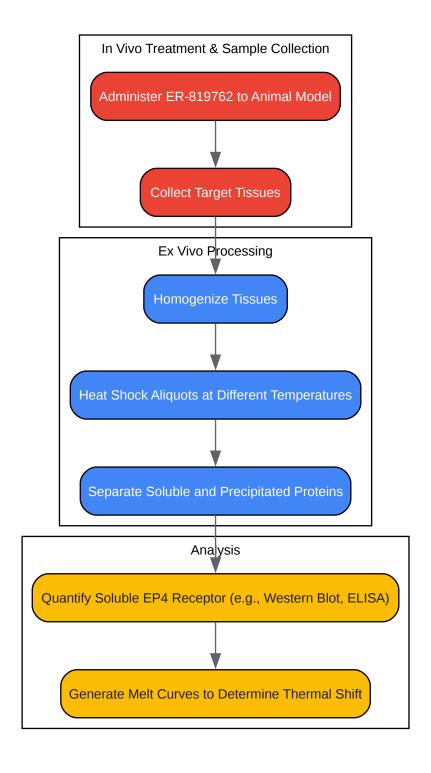
Experimental Protocols In Vivo NanoBRET Target Engagement Assay for ER819762

This protocol describes a workflow for establishing and utilizing a NanoBRET assay to quantify the engagement of **ER-819762** with the EP4 receptor in a preclinical animal model.









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